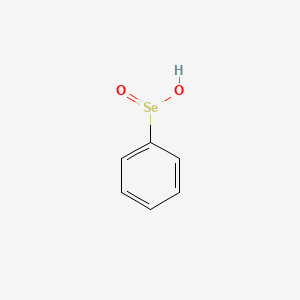

Benzeneseleninic acid

Beschreibung

Eigenschaften

IUPAC Name |

benzeneseleninic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHKGDVGLJJAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220238 | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6996-92-5 | |

| Record name | Benzeneseleninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneseleninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Seleninobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Story of Benzeneseleninic Acid: A Technical Guide to its History and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical journey of benzeneseleninic acid, a compound that has carved a significant niche in the landscape of organic chemistry. From its early, unheralded synthesis to its modern-day applications as a versatile oxidizing agent and catalyst, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the foundational experimental protocols, present key quantitative data, and visualize the logical progression of its synthetic methodologies.

From Obscurity to Prominence: The Historical Trajectory

The precise moment of the first synthesis of this compound is not definitively documented in a singular, celebrated publication. Its emergence is intertwined with the broader exploration of organoselenium compounds in the late 19th and early 20th centuries. Early investigations into the reactions of organoselenium precursors likely led to its formation, though it may not have been immediately identified or characterized as a distinct, useful compound.

It was through the systematic work on aromatic selenium compounds that this compound began to be recognized. While a specific "discoverer" is not clearly credited in the historical literature, its preparation is often associated with the oxidation of diphenyl diselenide. One of the earliest and most straightforward methods for its synthesis involved the oxidation of diphenyl diselenide with nitric acid. This foundational reaction laid the groundwork for more refined and controlled synthetic procedures that would follow.

The true potential of this compound as a valuable reagent in organic synthesis began to be unlocked in the mid-20th century. Its utility as a selective oxidizing agent, particularly in conjunction with hydrogen peroxide, brought it to the forefront of synthetic methodology. Researchers discovered its efficacy in a range of transformations, including the oxidation of sulfides to sulfoxides, the epoxidation of alkenes, and various other oxidative processes. This surge in interest cemented its place as a staple reagent in the synthetic chemist's toolkit.

Quantitative Data at a Glance

A summary of the key physical and chemical properties of this compound is presented below, offering a quick reference for laboratory applications.

| Property | Value |

| Molecular Formula | C₆H₆O₂Se |

| Molecular Weight | 189.07 g/mol |

| Melting Point | 121-124 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in hot water, ethanol, and acetic acid |

Foundational Experimental Protocols

To provide a practical understanding of its preparation, this section details a classic experimental protocol for the synthesis of this compound via the oxidation of diphenyl diselenide.

Synthesis of this compound from Diphenyl Diselenide

Materials:

-

Diphenyl diselenide

-

Concentrated nitric acid

-

Water

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and flasks

Procedure:

-

In a fume hood, carefully add diphenyl diselenide to a flask.

-

Place the flask in an ice bath to cool.

-

Slowly add concentrated nitric acid to the cooled diphenyl diselenide with constant stirring. An exothermic reaction will occur, and reddish-brown fumes of nitrogen dioxide will be evolved.

-

After the addition is complete, continue stirring the mixture in the ice bath for a designated period to ensure the reaction goes to completion.

-

Slowly and carefully pour the reaction mixture into a beaker containing cold water. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any residual nitric acid.

-

Recrystallize the crude this compound from hot water to obtain a purified product.

-

Dry the purified crystals in a desiccator.

Expected Yield: The yield of this reaction is typically in the range of 80-90%.

Characterization: The identity and purity of the synthesized this compound can be confirmed by melting point determination and spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Synthetic Pathway

The synthesis of this compound from diphenyl diselenide can be represented as a straightforward logical workflow.

Caption: Synthetic workflow for this compound.

The Mechanism of Action: A Glimpse into its Reactivity

This compound's utility as an oxidizing agent, often in tandem with hydrogen peroxide, stems from the in-situ formation of a more potent oxidizing species, peroxythis compound (C₆H₅Se(O)OOH). This intermediate is highly reactive and is the key player in many of the oxidation reactions catalyzed by this compound.

The general catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of this compound.

This guide provides a foundational understanding of the history, synthesis, and reactivity of this compound. Its journey from a chemical curiosity to a widely used synthetic tool is a testament to the continuous exploration and innovation within the field of organic chemistry. For researchers and professionals in drug development, a thorough grasp of the properties and applications of such fundamental reagents is indispensable for the advancement of new synthetic methodologies and the discovery of novel therapeutic agents.

An In-depth Technical Guide to the Synthesis and Characterization of Benzeneseleninic Acid

For Researchers, Scientists, and Drug Development Professionals

Benzeneseleninic acid (C₆H₅SeO₂H) is a versatile organoselenium compound with significant applications in organic synthesis and as a catalyst. Its ability to act as an oxidizing agent and participate in various chemical transformations makes it a valuable tool for researchers in academia and industry, including those in drug development. This guide provides a comprehensive overview of the synthesis and characterization of this compound, complete with detailed experimental protocols, data presentation in tabular format, and workflow visualizations.

Synthesis of this compound

The most common and reliable methods for the synthesis of this compound involve the oxidation of diphenyl diselenide ((C₆H₅)₂Se₂). Two primary methods are detailed below, utilizing nitric acid and hydrogen peroxide as oxidizing agents.

Synthesis via Oxidation of Diphenyl Diselenide with Nitric Acid

This method is a classical and effective way to prepare this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, add diphenyl diselenide (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid (a suitable excess, typically 4-5 equivalents) to the flask. The reaction is exothermic and will produce nitrogen oxides, so careful, slow addition is crucial.

-

Reaction Conditions: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the dissolution of the solid diphenyl diselenide and a change in the color of the reaction mixture. Maintain reflux for approximately 1-2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add distilled water to the reaction mixture to precipitate the this compound.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining nitric acid and other water-soluble byproducts. The crude product can be further purified by recrystallization from water.

Synthesis via Oxidation of Diphenyl Diselenide with Hydrogen Peroxide

This method offers a milder and often considered "greener" alternative to the nitric acid oxidation.[1]

Experimental Protocol:

-

Reaction Setup: Suspend diphenyl diselenide (1 equivalent) in a suitable solvent, such as dioxane or acetonitrile, in a round-bottom flask with a magnetic stirrer.

-

Addition of Hydrogen Peroxide: Add an excess of 30% hydrogen peroxide (typically 3-4 equivalents) dropwise to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the diphenyl diselenide and the formation of a white precipitate of this compound. The reaction is typically complete within a few hours.

-

Isolation and Purification: Collect the precipitated this compound by vacuum filtration. Wash the solid with a small amount of cold solvent and then with water. The product can be purified by recrystallization from water.

Purification by Recrystallization

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot distilled water.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which will induce the crystallization of this compound as colorless needles. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[2][3][4][5]

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them in a desiccator over a suitable drying agent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂Se | |

| Molecular Weight | 189.07 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 121-124 °C |

Spectroscopic Characterization

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectrum to identify the chemical shifts (δ) and coupling constants (J) of the protons.

Expected ¹H NMR Data (in CDCl₃/D₂O): [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.8 | multiplet | 5H | Aromatic protons |

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated solution of this compound (20-50 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Identify the chemical shifts of the carbon atoms.

Expected ¹³C NMR Data (in CDCl₃/D₂O): [1]

| Chemical Shift (ppm) | Assignment |

| ~127-131 | Aromatic carbons |

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid this compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3000-2500 (broad) | O-H stretch (of the carboxylic acid-like dimer) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~850-750 | Se=O stretch |

| ~750-700 | C-H out-of-plane bend (aromatic) |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Data Acquisition: Obtain the mass spectrum.

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern. A molecular ion peak for this compound is often not observed; instead, the spectrum may show a peak corresponding to diphenyl diselenide.[6]

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 314 | [ (C₆H₅)₂Se₂ ]⁺ (from recombination) |

| 157 | [C₆H₅Se]⁺ |

| 77 | [C₆H₅]⁺ |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H) in the compound, which is a crucial measure of purity.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the dry, purified this compound is required.

-

Analysis: The sample is subjected to combustion analysis to determine the percentage of carbon and hydrogen.

Theoretical Elemental Analysis Values for C₆H₆O₂Se:

| Element | Theoretical % |

| Carbon (C) | 38.11 |

| Hydrogen (H) | 3.20 |

Workflow Diagrams

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

References

- 1. scielo.br [scielo.br]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. Mass spectral investigations on this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Benzeneseleninic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the crystal structure of benzeneseleninic acid (C₆H₅SeO₂H), a compound of significant interest in organic synthesis and medicinal chemistry. A thorough understanding of its solid-state architecture is crucial for predicting its reactivity, stability, and potential interactions in various applications. This document summarizes key crystallographic data, details the experimental protocols for its determination, and provides visual representations of its molecular arrangement and the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.29(3) Å |

| b | 5.14(2) Å |

| c | 12.63(3) Å |

| β | 99° 15' ± 15' |

| Volume | 658.5 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.908 g/cm³ |

| Measured Density | 1.93 g/cm³ |

| Key Bond Distances | |

| Se-O(1) | 1.707 Å |

| Se-O(2)H | 1.765 Å |

| Se-C(phenyl) | 1.903 Å |

| C-C (phenyl, average) | 1.40 Å |

| Key Bond Angles | |

| O(1)-Se-O(2)H | 99.0° |

| O(1)-Se-C(phenyl) | 103.5° |

| O(2)H-Se-C(phenyl) | 98.5° |

| Intermolecular Interactions | |

| O-H···O Hydrogen Bond | 2.520 Å |

Experimental Protocols

The determination of the crystal structure of this compound involved a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

The this compound used for crystallographic studies was synthesized following the method established by McCullough & Gould in 1949.[1] This procedure is a standard and reliable method for obtaining high-purity this compound.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of saturated solutions. The choice of solvent was found to influence the crystal habit:[1]

-

Aqueous Solution: Slow evaporation of an aqueous solution yields lath-shaped needles that are elongated along the b-axis.[1]

-

Alcohol Solution: In contrast, crystallization from an alcohol solution produces needles that are elongated along the c-axis.[1]

This ability to grow crystals with different orientations was advantageous for the subsequent X-ray diffraction experiments.[1]

X-ray Diffraction Data Collection and Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction techniques. The key steps in this process are outlined below:

-

Data Collection: Rotation and zero-level Weissenberg photographs were taken about the b and c axes using Cu Kα radiation (λ = 1.542 Å).[1] A total of 785 observed structure factors (F values) were collected.[1]

-

Space Group Determination: The systematic absences of h0l with l odd and 0k0 with k odd uniquely determined the space group to be P2₁/c.[1]

-

Structure Solution and Refinement: The structure was solved using Patterson projections on the (010) plane and further refined using three-dimensional Fourier syntheses.[1] This method allowed for the complete determination of the atomic coordinates.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the resulting molecular arrangement of this compound in the solid state.

Caption: Experimental workflow for the crystal structure analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Benzeneseleninic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of benzeneseleninic acid. Due to the limited availability of direct experimental ¹H and ¹³C NMR data for this compound in the surveyed literature, this guide presents comparative data from a closely related compound, benzeneselenonic acid, to provide valuable context and expected spectral regions. It also includes a comprehensive experimental protocol for the acquisition of NMR spectra for organoselenium compounds and a logical workflow for NMR sample analysis.

¹H and ¹³C NMR Spectral Data

For comparative purposes, the reported ¹H and ¹³C NMR spectral data for benzeneselenonic acid are presented below.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

| Benzeneselenonic Acid | ¹H | CDCl₃ | 10.86 | br s |

| 8.09 | m | |||

| 7.79-7.70 | m | |||

| Benzeneselenonic Acid | ¹³C | D₂O | 142.3 | |

| 133.5 | ||||

| 129.8 | ||||

| 125.2 |

Table 1: ¹H and ¹³C NMR spectral data for benzeneselenonic acid. This data is provided as a reference due to the absence of readily available experimental data for this compound.[1]

Experimental Protocols for NMR Spectroscopy of Organoselenium Compounds

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of organoselenium compounds like this compound, based on common laboratory practices.

1. Sample Preparation:

-

Analyte: Use this compound of high purity (≥99%).

-

Solvent: Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆, CDCl₃, or D₂O. The choice of solvent can influence chemical shifts.

-

Concentration:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. A saturated solution, prepared by dissolving as much of the compound as possible in 0.6-0.7 mL of the solvent, is ideal.

-

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solvent to provide a reference peak at 0 ppm.

-

Filtration: To ensure a homogeneous magnetic field, filter the prepared solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low sensitivity of the ¹³C nucleus. The exact number will depend on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the characterization of a compound like this compound using NMR spectroscopy.

References

77Se NMR Spectroscopy of Benzeneseleninic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 77Se Nuclear Magnetic Resonance (NMR) spectroscopy of benzeneseleninic acid. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize organoselenium compounds. This document outlines the core principles of 77Se NMR as applied to this compound, presents key quantitative data, details experimental methodologies, and visualizes the catalytic role of this compound in oxidation reactions.

Introduction to 77Se NMR Spectroscopy of Organoselenium Compounds

77Se NMR spectroscopy is a powerful analytical technique for the characterization of organoselenium compounds. The 77Se nucleus possesses a spin of 1/2 and a natural abundance of 7.63%, making it amenable to NMR studies. A key feature of 77Se NMR is its exceptionally wide chemical shift range, spanning over 3000 ppm, which provides high sensitivity to the electronic environment around the selenium atom. This sensitivity allows for the detailed investigation of molecular structure, bonding, and reaction mechanisms involving selenium-containing species.

This compound (PhSeO2H) is a versatile reagent and catalyst in organic synthesis, particularly in oxidation reactions. 77Se NMR spectroscopy is instrumental in studying its chemistry, allowing for the direct observation of the selenium center and the various intermediates it forms during catalytic cycles.

Quantitative 77Se NMR Data of this compound and Related Species

The 77Se NMR chemical shift (δ) of this compound and its derivatives is highly dependent on the solvent and the specific chemical environment. The following tables summarize the available quantitative 77Se NMR data for this compound and key related species observed in its reactions.

Table 1: 77Se NMR Chemical Shifts of this compound and Related Compounds

| Compound | Structure | Solvent | Chemical Shift (δ, ppm) | Reference |

| This compound | PhSeO2H | CD3OD | Not explicitly stated in search results | |

| Benzeneperoxyseleninic Acid | PhSe(O)OOH | CD3CN | ~1162.3 (tentative) | [1] |

| Benzeneselenonic Acid | PhSeO3H | CDCl3 | 1027.4 | [1] |

| Benzeneselenonic Acid | PhSeO3H | D2O | 1024.9 | [1] |

| Mixed Benzeneselenonium-benzeneselenonate Salt | [PhSe(OH)2]+[PhSeO3]- | CDCl3-CD3OD (95:5) | 1217.9 and 1026.7 | [1] |

| Mixed Benzeneselenonium-benzeneselenonate Salt | [PhSe(OH)2]+[PhSeO3]- | CD3CN | 1025.1 | [1] |

Note: Chemical shifts are typically referenced to an external standard, such as diphenyl diselenide (Ph2Se2), which has a chemical shift of approximately 461-463 ppm in CDCl3 relative to dimethyl selenide (B1212193) (Me2Se) at 0 ppm.

Experimental Protocols for 77Se NMR Spectroscopy

The acquisition of high-quality 77Se NMR spectra requires careful consideration of experimental parameters due to the low natural abundance and moderate gyromagnetic ratio of the 77Se nucleus.

Sample Preparation

A concentrated solution of the selenium compound is generally recommended to obtain a good signal-to-noise ratio in a reasonable time. For instance, a solution of approximately 150 mM this compound in a suitable deuterated solvent can be used.[2]

Instrumentation and General Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz for 1H) is typically used, with the corresponding 77Se frequency being approximately 76 MHz.

-

Probe: A broadband or multinuclear probe tuned to the 77Se frequency is required.

-

Pulse Sequence: A standard one-pulse sequence with proton decoupling is commonly employed to simplify the spectrum and improve sensitivity.

-

Referencing: An external reference is often used for 77Se NMR. A common reference is diphenyl diselenide in CDCl3 (δ ≈ 463 ppm relative to Me2Se).[1]

-

Acquisition Parameters:

-

Pulse Width: A calibrated 90° pulse should be used.

-

Relaxation Delay (d1): A sufficient delay is necessary to allow for full relaxation of the 77Se nucleus. This can range from a few seconds to several tens of seconds depending on the molecule.

-

Number of Scans: A large number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

Example Experimental Workflow

The following diagram illustrates a general workflow for acquiring a 77Se NMR spectrum of this compound.

Caption: General workflow for 77Se NMR analysis of this compound.

Catalytic Role of this compound in Oxidation Reactions

This compound is a well-established catalyst for various oxidation reactions, often in conjunction with a stoichiometric oxidant like hydrogen peroxide (H2O2). 77Se NMR spectroscopy has been crucial in elucidating the catalytic cycle by identifying the key selenium-containing intermediates.

The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed oxidation of a generic substrate 'A'.

References

Theoretical and Computational Elucidation of Benzeneseleninic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic acid (C₆H₅SeO₂H), a versatile organoselenium compound, has garnered significant attention in synthetic organic chemistry and is of growing interest in medicinal chemistry and drug development. Its utility as a catalyst in a variety of oxidation and functionalization reactions, coupled with the unique redox properties of the selenium atom, makes it a subject of extensive study. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound, offering insights into its electronic structure, reactivity, and catalytic mechanisms. The guide also presents detailed experimental protocols for key reactions and leverages visualizations to clarify complex pathways.

Computational Analysis of this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the fundamental properties of this compound. These theoretical investigations offer a molecular-level understanding that complements and guides experimental work.

Molecular Geometry and Electronic Structure

The geometry of this compound has been optimized using various levels of theory to predict its most stable conformation. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C-Se | 1.895 |

| Se=O | 1.658 |

| Se-OH | 1.789 |

| O-H | 0.972 |

| C-C (aromatic) | 1.390 - 1.401 |

| C-H (aromatic) | 1.083 - 1.085 |

| **Bond Angles (°) ** | |

| C-Se-O(H) | 98.7 |

| C-Se=O | 105.4 |

| O=Se-OH | 103.2 |

| Se-O-H | 109.1 |

Note: These are representative values from DFT calculations and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbitals (FMOs) and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The HOMO of this compound is primarily localized on the selenium and oxygen atoms, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the selenium atom and the aromatic ring, suggesting these as potential sites for nucleophilic attack.

Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into its electrostatic potential and charge distribution.

Table 3: Calculated Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Mulliken Charge (e) |

| Se | +1.15 |

| O (in Se=O) | -0.58 |

| O (in Se-OH) | -0.72 |

| H (in O-H) | +0.45 |

The highly positive charge on the selenium atom underscores its electrophilic character and its central role in the catalytic activity of the molecule.

Catalytic Mechanisms and Pathways

This compound is a renowned catalyst for a range of organic transformations. Computational studies have been instrumental in elucidating the step-by-step mechanisms of these reactions.

Photocatalyzed Hydroxy-Selenylation of Styrenes

A notable application of this compound is in the visible-light-mediated regioselective β-hydroxyselenylation of olefins.[1] The proposed mechanism involves the formation of a phenylselanyl radical (PhSe•), which initiates the reaction.

Catalytic Oxidation of Anilines

This compound, in the presence of hydrogen peroxide, serves as an efficient catalytic system for the oxidation of anilines to nitrobenzenes. DFT calculations have been employed to investigate the reaction mechanism, revealing a multi-step process involving the formation of a peroxyseleninic acid intermediate.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. The following sections provide methodologies for the synthesis of this compound and its application in a key catalytic reaction.

Synthesis of this compound

This compound can be synthesized from diphenyl diselenide by oxidation with a suitable oxidizing agent, such as hydrogen peroxide or nitric acid.

Materials:

-

Diphenyl diselenide

-

30% Hydrogen peroxide

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve diphenyl diselenide in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a white solid.

Protocol for Photocatalyzed Hydroxy-Selenylation of Styrene[1]

Materials:

-

This compound

-

Styrene

-

Eosin Y

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

Procedure:

-

In a reaction tube, add this compound (0.3 mmol), styrene (0.3 mmol), and Eosin Y (5 mol%).

-

Add DMSO (1.0 mL) to the reaction mixture.

-

Stir the mixture at room temperature under blue LED light irradiation for 2 hours.

-

After the reaction is complete (monitored by TLC), remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20:80) as the eluent to obtain the β-hydroxyselanyl compound.

Conclusion

The integration of theoretical and computational studies with experimental investigations provides a comprehensive understanding of the properties and reactivity of this compound. DFT calculations offer valuable insights into its molecular structure, electronic properties, and the intricate details of its catalytic mechanisms. This knowledge is paramount for the rational design of new catalysts and the development of novel synthetic methodologies. The detailed experimental protocols provided herein serve as a practical guide for researchers in the field. As computational power and theoretical models continue to advance, the synergy between in silico and experimental approaches will undoubtedly accelerate discoveries in the fascinating realm of organoselenium chemistry and its applications in drug development and materials science.

References

An In-depth Technical Guide to the Redox Properties of Benzeneseleninic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzeneseleninic acid (BSA), an organoselenium compound with the formula C₆H₅SeO₂H, exhibits a rich and complex redox chemistry that has garnered significant interest in organic synthesis and drug development. Its ability to act as both an oxidant and a catalyst in a variety of redox transformations makes it a versatile tool for chemists. This guide provides a comprehensive overview of the core redox properties of this compound, including its synthesis, electrochemical behavior, and its role in mediating oxidative processes. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its application in research and development.

Introduction

This compound is a white, crystalline solid that serves as a key reagent and catalyst in a multitude of chemical reactions. Its reactivity is centered around the selenium atom, which can readily cycle between different oxidation states, primarily Se(IV) and Se(VI). This redox activity is harnessed in various synthetic transformations, including the oxidation of thiols, sulfides, alcohols, and alkenes. Furthermore, the biological activity of organoselenium compounds, including their potential as anticancer agents, is often linked to their redox properties and their ability to modulate intracellular signaling pathways.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the oxidation of diphenyl diselenide. While various oxidizing agents can be employed, nitric acid is a frequently used and effective option.

Experimental Protocol: Synthesis from Diphenyl Diselenide

Materials:

-

Diphenyl diselenide ((C₆H₅)₂Se₂)

-

Concentrated nitric acid (HNO₃)

-

Water (H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diphenyl diselenide in a minimal amount of water.

-

Slowly add concentrated nitric acid to the suspension with vigorous stirring. The reaction is exothermic and will produce nitrogen oxides, so it must be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux for 1-2 hours. The yellow color of the diphenyl diselenide should disappear, and a clear solution should be formed.

-

Work-up: Allow the reaction mixture to cool to room temperature. A white crystalline solid, this compound, may precipitate upon cooling.

-

Pour the mixture into a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture, to obtain pure this compound as white needles.

Diagram of the Synthesis Workflow:

Redox Properties and Reactivity

This compound's utility as an oxidant and catalyst stems from the ability of the selenium atom to exist in multiple oxidation states. In its stable form, the selenium is in the +4 oxidation state. It can be further oxidized to the +6 state or reduced to lower oxidation states.

Oxidizing Agent

This compound is a versatile oxidizing agent for a range of functional groups.

-

Oxidation of Thiols: It readily oxidizes thiols to disulfides. This reaction is of particular importance in peptide and protein chemistry for the formation of disulfide bridges.[1] The reaction proceeds through a selenenyl sulfide (B99878) intermediate.

-

Oxidation of Sulfides: Sulfides are oxidized to sulfoxides. This compound can be used as a catalyst in conjunction with a stoichiometric oxidant like iodosobenzene (B1197198) for this transformation.

-

Oxidation of Alcohols and Aldehydes: While not as common, this compound and its anhydride (B1165640) can be used for the oxidation of alcohols to aldehydes or ketones.[2]

Catalytic Activity in Oxidation Reactions

This compound is an effective catalyst for oxidations using peroxides, most notably hydrogen peroxide. In these reactions, it is believed that a more potent oxidizing species, benzeneperoxyseleninic acid (C₆H₅Se(O)OOH), is formed in situ.[3][4]

Catalytic Cycle of Epoxidation:

Recent studies suggest that the catalytic cycle for epoxidation of alkenes with this compound and hydrogen peroxide is more complex than initially thought, potentially involving Se(VI) species.[5] The initially formed benzeneperoxyseleninic acid can rearrange or be further oxidized to a peroxyselenonic acid derivative, which then acts as the primary oxidant.

References

- 1. This compound used as an oxidizing and deprotecting reagent for the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. ahmadullins.com [ahmadullins.com]

- 3. Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions: the conversion of aniline to nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions: the conversion of aniline to nitrobenzene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity and pKa of Benzeneseleninic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic acid (PhSeO₂H), an organoselenium compound, and its derivatives are of significant interest in various fields of chemical and biomedical research. Their reactivity, particularly their oxidizing capabilities and antioxidant properties, is intrinsically linked to their acidity, which is quantified by the acid dissociation constant (pKa). This technical guide provides a comprehensive overview of the acidity and pKa of this compound, including the influence of substituents, detailed experimental protocols for pKa determination, and a visualization of its role in antioxidant pathways.

Acidity and pKa of this compound

The acidity of this compound is a fundamental property that governs its behavior in chemical reactions and biological systems. The pKa value is the pH at which the acid is 50% dissociated in solution.

Quantitative Data

The experimental pKa of this compound in aqueous solution at 25°C is consistently reported as 4.79.

| Compound | Formula | pKa (in water at 25°C) |

| This compound | C₆H₅SeO₂H | 4.79 |

Influence of Substituents on Acidity

The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) of a substituted aromatic compound to the equilibrium constant of the unsubstituted parent compound (K₀) through a reaction constant (ρ) and a substituent constant (σ).[1][2]

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), are expected to increase the acidity of this compound (lower the pKa). These groups stabilize the resulting seleninate anion through inductive and/or resonance effects, thereby favoring dissociation.[4][5][6]

-

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), are expected to decrease the acidity (increase the pKa). These groups destabilize the seleninate anion by increasing electron density, thus disfavoring dissociation.[4][5][6]

The effect of a substituent is generally more pronounced when it is in the ortho or para position compared to the meta position, due to the involvement of resonance effects.[7][8]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and utilizing the properties of this compound and its derivatives. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH. The pKa is determined from the resulting titration curve.[9][10]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the this compound derivative of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.

-

Prepare buffer solutions of known pH for calibration of the pH meter.

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest slope on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[1]

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.[11][12][13][14][15]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

-

-

Spectral Acquisition:

-

For each buffer solution, prepare a sample with a constant concentration of the this compound derivative.

-

Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

Record the spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1-2) and the fully deprotonated form (in a highly basic solution, e.g., pH 9-10).

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the midpoint of the absorbance change.[15]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

-

References

- 1. web.viu.ca [web.viu.ca]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. usp.org [usp.org]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Benzeneseleninic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic acid (C₆H₅SeO₂H) is an organoselenium compound with significant applications in organic synthesis, acting as a catalyst and a reagent in various oxidation reactions.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in different organic solvents is paramount for reaction optimization, formulation development, and purification processes. Solubility dictates the medium in which reactions can be effectively carried out, influences reaction kinetics, and is a critical parameter in designing crystallization and separation protocols.

This technical guide addresses the solubility of this compound in organic solvents. While comprehensive quantitative solubility data is not extensively documented in publicly available literature, this document provides a robust framework for its experimental determination. It outlines the expected solubility trends based on the compound's physicochemical properties, presents a detailed experimental protocol for accurate solubility measurement, and offers a standardized format for data presentation.

Expected Solubility Trends

The solubility of a solute is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a polar organic molecule due to the presence of the seleninic acid group (-SeO₂H), which can engage in hydrogen bonding. Its solubility in various organic solvents can be predicted based on the solvent's polarity, which is often categorized as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents: These solvents, such as methanol, ethanol, and acetic acid, contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[3][4] Given the polar nature and hydrogen bonding capability of the seleninic acid moiety, this compound is expected to exhibit good solubility in polar protic solvents.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) possess large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[5][6] this compound is anticipated to be soluble in these solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and chloroform (B151607) have low dielectric constants and minimal to no dipole moment.[3] A significant disparity in polarity exists between these solvents and the highly polar this compound. Consequently, this compound is expected to have low solubility in nonpolar solvents.

Data Presentation of Experimentally Determined Solubility

To ensure consistency and facilitate comparison across different studies, it is recommended that experimentally determined solubility data for this compound be presented in a structured format. The following table provides a template for recording such data.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | 25 | HPLC-UV | ||

| Ethanol | Polar Protic | 25 | HPLC-UV | ||

| Acetone | Polar Aprotic | 25 | HPLC-UV | ||

| Acetonitrile | Polar Aprotic | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | HPLC-UV | ||

| Chloroform | Nonpolar | 25 | HPLC-UV | ||

| Toluene | Nonpolar | 25 | HPLC-UV | ||

| Hexane | Nonpolar | 25 | HPLC-UV |

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[1] This method involves agitating an excess amount of the solid solute with the solvent at a constant temperature until equilibrium is achieved.

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or another suitable analytical instrument

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated HPLC-UV system to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution by HPLC-UV to determine the concentration of this compound.

-

-

Data Calculation:

-

Use the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the thermodynamic solubility.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

References

Benzeneseleninic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneseleninic acid (C₆H₅SeO₂H) is a versatile organoselenium compound utilized as a catalyst and reagent in various organic syntheses. Its application in the formation of sulfoxides and in the preparation of complex molecules makes it a valuable tool in research and development, including in the pharmaceutical industry. However, its utility is accompanied by significant health and environmental hazards that necessitate stringent safety and handling protocols. This guide provides an in-depth overview of the safety, handling, storage, and disposal of this compound, tailored for laboratory and drug development settings.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂Se | [1] |

| Molecular Weight | 189.07 g/mol | [1] |

| Appearance | White to light yellow powder or crystalline needles | [2] |

| Melting Point | 121-124 °C | [3] |

| Boiling Point | 114.4 ± 23.0 °C (Predicted) | [3] |

| Water Solubility | Slightly soluble | [3] |

| pKa | 4.79 (25 °C) | [2] |

| Density | 1.93 g/cm³ | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity if swallowed or inhaled, the potential for organ damage through prolonged or repeated exposure, and significant toxicity to aquatic life.[1][4]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Warning |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Warning |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |

Experimental Protocols for Toxicity Assessment

The GHS classifications are based on data from standardized toxicity testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific reports for this compound are not publicly detailed, the methodologies below describe the standard procedures used to determine such classifications.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.[5][6][7]

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosing: A stepwise procedure is used where a small group of animals (e-g-, 3) is dosed at a defined starting level (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Progression: If no mortality occurs, the dose is increased for the next group of animals. If mortality is observed, the test is repeated at a lower dose.

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed, allowing for classification into a GHS category.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes the procedures for determining the acute toxicity of a substance upon inhalation.[2][4][8]

Methodology:

-

Animal Model: Rats are the preferred species.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a standard duration, typically 4 hours.

-

Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.

-

Observation: Animals are monitored for mortality, clinical signs of toxicity, and effects on the respiratory tract for at least 14 days post-exposure.

-

Endpoint: The median lethal concentration (LC50) is determined, which is the concentration in the air that is expected to cause death in 50% of the test animals.

Repeated Dose 28-day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[1][9]

Methodology:

-

Animal Model: Typically rodents, such as rats.

-

Dosing: The test substance is administered orally on a daily basis for 28 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations are made. Body weight and food/water consumption are monitored weekly.

-

Analysis: At the end of the study, hematology, clinical biochemistry, and gross and microscopic pathology are performed to identify any target organs and other toxic effects.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Acute Toxicity to Fish (OECD Guideline 203)

This test is designed to assess the acute lethal toxicity of a substance to fish in freshwater.[10][11][12][13][14]

Methodology:

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Exposure: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Concentrations: A range of at least five concentrations in a geometric series is tested.

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50, the concentration that is lethal to 50% of the test fish, is calculated.

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory when working with this compound.

Hierarchy of Controls

The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls.

Caption: Hierarchy of controls for managing risks associated with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound[8][15]:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or P2) is required.[8] All respirator use must be in accordance with a comprehensive respiratory protection program.

Laboratory Handling Protocol

-

Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

-

Weighing: Weigh the solid compound in the fume hood. Use a balance with a draft shield.

-

Dispensing: When transferring the solid, use appropriate tools (e.g., spatulas) to avoid generating dust.

-

Solution Preparation: When preparing solutions, add the solid slowly to the solvent to prevent splashing.

-

Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Training: All personnel must be trained on the hazards of this compound and the specific procedures for its safe use.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[15]

-

Store in a locked cabinet or other secure location to restrict access.

-

The recommended storage temperature is between 2-8°C.[3]

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain or in the regular trash.

-

Waste containers must be clearly labeled as hazardous waste and include the full chemical name.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[4][16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A clear and practiced spill response plan is essential.[3][15][17]

Caption: A workflow for responding to a this compound spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Assess the Situation: Determine the extent of the spill and if it is safe to clean up internally. For large spills or if you are unsure, contact your institution's environmental health and safety department.

-

Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in section 4.2.

-

Containment: For liquid spills, contain the spill using absorbent pads or dikes. For solid spills, prevent the generation of dust.

-

Cleanup:

-

Solid Spills: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the solid material and place it in a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

-

Liquid Spills: Use an inert absorbent material to absorb the spilled solution. Place the contaminated absorbent into a sealed container for hazardous waste.

-

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and then wipe it down with a damp cloth. All materials used for decontamination should also be disposed of as hazardous waste.

-

Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.

-

Reporting: Report the spill to your supervisor and the appropriate institutional authorities.

Conclusion

This compound is a valuable chemical for synthetic chemistry, but its significant toxicity requires a high level of caution and preparedness. By understanding its properties, adhering to strict safety protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users of this compound consult their institution-specific safety guidelines and the most current Safety Data Sheet before commencing any work.

References

- 1. oecd.org [oecd.org]

- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 3. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 4. oecd.org [oecd.org]

- 5. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. oecd.org [oecd.org]

- 9. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 11. oecd.org [oecd.org]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. genedirex.com [genedirex.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. chemijournal.com [chemijournal.com]

- 17. louisville.edu [louisville.edu]

Methodological & Application

Application Notes and Protocols: Benzeneseleninic Acid in Organic Synthesis

Introduction

Benzeneseleninic acid (PhSeO₂H), and its corresponding anhydride, are highly versatile and efficient organoselenium reagents that serve as powerful catalysts in a wide array of organic transformations.[1] Particularly noted for their role in oxidation reactions, they are often used in catalytic amounts in conjunction with stoichiometric, environmentally benign oxidants like hydrogen peroxide.[1] This approach aligns with the principles of green chemistry by offering milder reaction conditions and reducing hazardous waste. These application notes provide detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals leveraging this compound in key synthetic applications.

Application Note 1: Catalytic Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a fundamental reaction that converts ketones into esters, or cyclic ketones into lactones, through the insertion of an oxygen atom adjacent to the carbonyl group.[2][3] this compound has been reported as an effective catalyst for this transformation, particularly when using hydrogen peroxide as the terminal oxidant, which enhances the reaction's environmental friendliness.[2]

Data Summary: Baeyer-Villiger Oxidation of Ketones

| Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclohexanone (B45756) | 5 | H₂O₂ (30% aq.) | 2,2,2-Trifluoroethanol (B45653) | 25 | 24 | ε-Caprolactone | 95 |

| Cyclopentanone | 5 | H₂O₂ (30% aq.) | 2,2,2-Trifluoroethanol | 25 | 24 | δ-Valerolactone | 92 |

| Adamantanone | 5 | H₂O₂ (30% aq.) | 2,2,2-Trifluoroethanol | 25 | 48 | Adamantanone lactone | 88 |

| 4-tert-Butylcyclohexanone | 5 | H₂O₂ (30% aq.) | 2,2,2-Trifluoroethanol | 25 | 24 | 4-tert-Butyl-ε-caprolactone | 93 |

Note: Data is representative of typical results and may vary based on specific experimental conditions.

Experimental Protocol: Synthesis of ε-Caprolactone

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol, 98 mg).

-

Reagent Addition: Add 2,2,2-trifluoroethanol (5 mL) to the flask and stir until the ketone is fully dissolved.

-

Catalyst Introduction: Add this compound (0.05 mmol, 9.5 mg) to the solution.

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2.0 mmol, 0.2 mL) to the reaction mixture dropwise over 5 minutes.

-

Reaction Execution: Seal the flask and stir the mixture at 25°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure ε-caprolactone.

Catalytic Cycle

Caption: Catalytic cycle for the Baeyer-Villiger oxidation.

Application Note 2: Epoxidation of Alkenes

This compound, in combination with hydrogen peroxide, is a classic system for the epoxidation of alkenes.[4] While the active oxidant was long believed to be benzeneperoxyseleninic acid (a Se(IV) species), recent studies have provided evidence that the reaction may proceed through a more reactive benzeneperoxyselenonic acid (a Se(VI) species) as the principal oxidant.[5][6] This pathway involves the initial formation of the selenonic acid, which is then activated by hydrogen peroxide.[6]

Data Summary: Epoxidation of Cyclooctene (B146475)

| Alkene | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclooctene | PhSeO₂H (1 eq) | H₂O₂ (1 eq) | CH₂Cl₂ | 25 | 4 | Cyclooctene oxide | ~70 |

| Cyclooctene | PhSeO₃H (1 eq) | H₂O₂ (1 eq) | CH₂Cl₂ | 25 | <0.5 | Cyclooctene oxide | >95 |

| Cyclooctene | PhSeO₃H (1 eq) | None | CH₂Cl₂ | 25 | 4 | No Reaction | 0 |

Source: Data adapted from studies on the epoxidation mechanism, highlighting the enhanced reactivity of the Se(VI) species.[6]

Experimental Protocol: Synthesis of Cyclooctene Oxide

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve cyclooctene (1.0 mmol, 110 mg) in dichloromethane (5 mL).

-

Catalyst Preparation (in situ): Add this compound (1.0 mmol, 191 mg) to the solution.

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.0 mmol, 0.1 mL) to the mixture.

-

Reaction Execution: Stir the reaction vigorously at room temperature (25°C) for 4 hours. Monitor the formation of the epoxide by GC-MS.

-

Workup: Dilute the reaction mixture with dichloromethane (10 mL) and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) followed by brine (10 mL).

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude cyclooctene oxide, which can be further purified if necessary.

Proposed Catalytic Pathway

Caption: Proposed mechanism involving Se(VI) species.

Application Note 3: Visible-Light Photocatalyzed Hydroxy-Selenylation of Styrenes

Modern synthetic methods increasingly utilize alternative energy sources like visible light. This compound serves as an efficient and stable electrophilic selenium source that can be converted to selenium-based radical species under photocatalytic conditions.[7][8] This enables novel transformations such as the regioselective β-hydroxyselenylation of olefins.

Data Summary: Optimization of Hydroxy-Selenylation of Styrene (B11656)

| Entry | Photocatalyst (mol%) | Solvent | Time (h) | β-hydroxy selenide (B1212193) Yield (%) |

| 1 | Eosin Y (5) | DMSO | 1 | 65 |

| 2 | Eosin Y (5) | DMSO | 2 | 73 |

| 3 | Eosin Y (5) | DMSO | 4 | 65 |

| 4 | Eosin Y (5) | Acetonitrile | 2 | 45 |

| 5 | Eosin Y (5) | Methanol | 2 | 30 |

| 6 | None | DMSO | 2 | <5 |